9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
Description
Properties
CAS No. |
899217-83-5 |
|---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.409 |
IUPAC Name |
14-(4-ethylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C23H18N2O2/c1-2-14-7-9-16(10-8-14)21-24-22(26)19-13-18-17-6-4-3-5-15(17)11-12-20(18)27-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26) |
InChI Key |
CPWCAMVDASINJW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent antibacterial activity against gram-positive and gram-negative bacterial species.
Mode of Action
It is known that similar compounds interact with bacterial cells, disrupting their growth and proliferation.
Biological Activity
The compound 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a synthetic derivative belonging to the class of benzochromenes and pyrimidines. Its biological activities have garnered interest due to their potential applications in medicinal chemistry, particularly in cancer treatment and antioxidant properties.
Chemical Structure and Synthesis
The chemical structure of 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one can be represented as follows:
This compound can be synthesized through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The synthesis typically involves the condensation of appropriate aromatic aldehydes with pyrimidine derivatives under controlled conditions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the benzochromene class. For instance, derivatives similar to 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one have shown promising results in inhibiting cell growth in various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against L1210 leukemia cells, suggesting significant cytotoxicity .
Antioxidant Activity
The antioxidant properties of this compound class are notable. In a DPPH radical scavenging assay, compounds similar to 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one demonstrated strong radical scavenging abilities comparable to vitamin C. The presence of hydroxyl groups in these compounds is believed to enhance their electron-donating capacity, thereby increasing their antioxidant efficacy .
Case Studies
-
Antitumor Efficacy :
- A series of studies evaluated the antitumor activity of various benzochromene derivatives. For example, a specific derivative showed an IC50 value of approximately 15 µM against breast cancer cell lines . This suggests that modifications on the phenyl ring can significantly influence biological activity.
- Antioxidant Assays :
Data Tables
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one | 202 | Antioxidant |
| Vitamin C | 141 | Antioxidant |
| Similar Benzochromene Derivative | 15 | Antitumor |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzochromene moiety fused with a pyrimidine ring. Its synthesis often involves multicomponent reactions and can be achieved through various synthetic pathways that allow for the introduction of different substituents, enhancing its biological profile.
Antitumor Activity
Research indicates that derivatives of benzochromeno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, studies have shown that specific modifications to the benzochromene structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation .
Antimicrobial Properties
Compounds within this class have demonstrated antimicrobial activity against a range of pathogens. For example, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Insecticidal Effects
Recent studies have explored the larvicidal efficacy of benzochromene derivatives against mosquito larvae, particularly Culex pipiens. These compounds exhibited potent insecticidal activity, suggesting potential applications in vector control for diseases such as malaria and dengue .
Case Studies
Mechanistic Insights
The biological activities of 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one are often attributed to its ability to interact with specific molecular targets within cells. For instance:
- Antitumor Mechanism : The compound may inhibit key enzymes involved in DNA replication or repair, leading to increased apoptosis in cancer cells.
- Antimicrobial Mechanism : Its lipophilic nature allows it to penetrate microbial membranes effectively, disrupting cellular functions.
- Insecticidal Mechanism : Potential neurotoxic effects on larvae have been proposed, affecting their nervous system function.
Comparison with Similar Compounds
Comparison with Similar Chromeno[2,3-d]pyrimidine Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of chromeno[2,3-d]pyrimidines are heavily influenced by substituents. Below is a comparative analysis of key derivatives:
Research Findings and Implications
- Cytotoxicity : Compound 2 (2-chlorobenzylidene derivative) demonstrated IC₅₀ values 1.5–2.0× lower than doxorubicin against A-549 and HT-29 cells, validated via MTT assays .
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, CN) enhance anticancer activity.
- Bulky substituents (e.g., ethylphenyl) may improve pharmacokinetic profiles but require further in vivo validation.
Q & A
Basic: What are the established synthetic routes for 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one, and how is purity validated?
Methodological Answer:
The compound is synthesized via condensation reactions using precursors like 10-amino-11-imino-11H-benzo[5,6]chromeno[2,3-d]pyrimidine and substituted benzaldehydes. For example, derivatives are formed under reflux with acetic anhydride or formic acid, yielding products in 60–80% efficiency after recrystallization . Key steps include:
- Reaction Conditions : Reflux in acetic anhydride (e.g., 120°C for 4–6 hours) to facilitate cyclization .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures .
- Purity Validation : Melting point analysis (e.g., ≥260°C) and HPLC with >95% purity thresholds. Spectroscopic data (e.g., NMR, NMR, HRMS) confirm structural integrity .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR : Identifies proton environments (e.g., δ 3.00 ppm for methyl groups, δ 8.25 ppm for imine protons) .
- NMR : Confirms carbon frameworks (e.g., δ 159.1 ppm for aromatic carbons adjacent to electronegative groups) .
- IR Spectroscopy : Detects functional groups (e.g., 1630 cm for C=N stretches) .
- HRMS : Validates molecular weight (e.g., m/z 396.1822 for [M+H]) .
Cross-referencing these data with computational simulations (e.g., DFT) resolves ambiguities in tautomeric forms .
Advanced: How do structural modifications (e.g., substituent variations) influence bioactivity?
Methodological Answer:
Substituent effects are systematically studied via:
- Derivative Synthesis : Introducing groups like 4-dimethylaminophenyl or 2-hydroxyphenyl alters electronic properties and hydrogen-bonding capacity .
- Bioactivity Assays : Compare IC values in enzyme inhibition studies (e.g., kinase assays) or cytotoxicity screens (e.g., MTT assays). For example, electron-donating groups (e.g., -N(CH)) may enhance binding affinity to hydrophobic enzyme pockets .
- SAR Analysis : Quantitative structure-activity relationship (QSAR) models correlate substituent polarity with activity trends .
Advanced: What methodologies assess the environmental fate and degradation pathways of this compound?
Methodological Answer:
Long-term environmental studies (e.g., Project INCHEMBIOL) use:
- Laboratory Simulations : Hydrolysis/photolysis under controlled pH/UV conditions to identify degradation products .
- Partitioning Studies : Measure log to predict bioaccumulation potential .
- Ecotoxicology Assays : Evaluate impacts on model organisms (e.g., Daphnia magna LC) across trophic levels .
- Field Monitoring : Track residues in soil/water matrices via LC-MS/MS, with detection limits <1 ppb .
Advanced: How to design experiments to elucidate its mechanism of action in biological systems?
Methodological Answer:
- In Vitro Systems : Use knockout cell lines or siRNA silencing to identify target proteins (e.g., kinase inhibition assays) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified targets .
- Molecular Dynamics Simulations : Predict binding modes and residence times in enzyme active sites .
- Multi-Omics Integration : Transcriptomics/proteomics reveal downstream pathways affected by treatment .
Advanced: How to resolve contradictions in reported bioactivity or physicochemical data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from independent studies (e.g., IC values) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, buffer pH) .
- Cross-Validation : Compare results from orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Error Source Analysis : Investigate batch-to-batch purity variations via LC-MS and adjust synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
